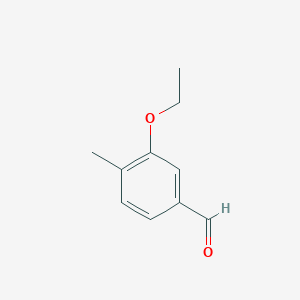

3-Ethoxy-4-methylbenzaldehyde

Beschreibung

Contextual Significance as a Synthetic Intermediate and Building Block

As a synthetic intermediate, 3-ethoxy-4-methylbenzaldehyde offers a reactive aldehyde functional group that can participate in a wide array of chemical transformations. These include, but are not limited to, oxidations to form carboxylic acids, reductions to yield alcohols, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. The presence of the ethoxy and methyl substituents on the aromatic ring influences the reactivity of the aldehyde and provides specific points for further functionalization, making it a versatile building block for creating a diverse range of organic molecules. cymitquimica.com Its utility is highlighted in patent literature, where it is cited as an intermediate in the synthesis of more complex chemical entities.

Historical Development of Related Benzyl (B1604629) Ether Aldehyde Synthesis and Utilization

The synthesis of benzaldehyde (B42025) and its derivatives has a rich history, with several named reactions forming the bedrock of their preparation. The Gattermann-Koch reaction, discovered by Ludwig Gattermann and Julius Arnold Koch in 1897, provides a method for the formylation of aromatic hydrocarbons using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst. nih.govguidechem.comgoogleapis.com This reaction is particularly effective for alkylbenzenes, a class of compounds to which the precursor of this compound belongs.

Another significant historical method is the Williamson ether synthesis, developed by Alexander Williamson in 1850. uni.lu This reaction, which forms an ether from an organohalide and an alkoxide, is a fundamental method for preparing benzyl ether derivatives. The synthesis of this compound can be achieved through a Williamson ether synthesis by reacting 3-hydroxy-4-methylbenzaldehyde (B1330486) with an ethylating agent like ethyl iodide. This specific application of a classic reaction demonstrates the enduring relevance of these foundational synthetic methods in modern organic chemistry.

Current Research Frontiers and Prospective Areas for this compound Investigation

Current research involving benzaldehyde derivatives is expanding, driven by their wide-ranging applications in pharmaceuticals, flavors and fragrances, and agrochemicals. evitachem.comorgsyn.org The market for these compounds is experiencing significant growth, which in turn fuels further research and development. While specific research on this compound is not extensively documented in publicly available literature, its role as a synthetic intermediate suggests its potential use in the development of new bioactive molecules and functional materials.

Prospective areas for investigation could include exploring its utility in the synthesis of novel pharmaceutical scaffolds, where the unique substitution pattern of the benzene (B151609) ring could impart desirable pharmacological properties. Furthermore, its application in the development of new polymers or materials with specific optical or electronic properties could be a fruitful avenue of research. As the demand for specialized organic molecules grows, the importance of versatile building blocks like this compound is set to increase, promising a future of continued investigation and application.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxy-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-6-9(7-11)5-4-8(10)2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFELWTOFCUUHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethoxy 4 Methylbenzaldehyde

Chemo- and Regioselective Synthetic Pathways

The selective synthesis of 3-Ethoxy-4-methylbenzaldehyde hinges on precise control over chemical reactions to yield the desired isomer and prevent unwanted side products. Methodologies often draw from established reactions on analogous structures, such as the ethoxylation of substituted hydroxybenzaldehydes.

Catalyst-Mediated and Organocatalytic Approaches

Catalyst-mediated synthesis offers a significant advantage in controlling the ethoxylation of precursors like 3-hydroxy-4-methylbenzaldehyde (B1330486). A common strategy involves Williamson ether synthesis, where a catalyst is crucial for achieving high yield and selectivity under mild conditions. Phase transfer catalysts (PTCs) are particularly effective in this regard.

In the synthesis of the closely related compound, 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), phase transfer catalysts such as tetrabutylammonium (B224687) bromide, benzyltriethylammonium chloride, and tetrabutylammonium fluoride (B91410) have been successfully employed. google.comgoogle.com These catalysts facilitate the reaction between the phenoxide ion and an ethylating agent (e.g., bromoethane) in a two-phase system, typically aqueous and organic. The use of an alkali like sodium hydroxide (B78521) or potassium carbonate in an aqueous solution is common. google.comgoogle.com This approach, conducted at temperatures ranging from 0-60°C, results in high yields, often exceeding 95%. google.comchemicalbook.com

The choice of catalyst and base can be optimized for efficiency. For instance, using tetrabutylammonium bromide as the catalyst and sodium hydroxide as the base in water provides a high-yield, environmentally friendly process. google.comgoogle.com

Table 1: Catalyst-Mediated Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

| Precursor | Ethylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Isovanillin | Bromoethane (B45996) | Benzyltriethylammonium chloride | NaOH | Water | 25 | 94.8 | google.com |

| Isovanillin | Bromoethane | Tetrabutylammonium fluoride | K₂CO₃ | Water | 25 | 95.1 | google.com |

Organocatalysis also presents a viable route for reactions involving aldehyde precursors. For example, pyrrolidine-based catalysts have been used in three-component reactions involving pyrazolones, aryl aldehydes, and aryl methyl ketones. acs.org While not a direct synthesis of this compound, this demonstrates the potential of organocatalysts in functionalizing aldehyde precursors.

Novel Reaction Design for Enhanced Selectivity

Novel reaction designs aim to overcome challenges such as the formation of byproducts and to enhance the selectivity of the desired product. One approach involves a multi-step synthesis starting from a different precursor to ensure the correct positioning of the ethoxy and methyl groups.

A potential pathway for this compound could be adapted from the synthesis of 3-methoxy-4-methylbenzaldehyde (B1309371). mdma.ch This process begins with the reduction of 4-methyl-3-nitrobenzaldehyde (B1271188) to 3-amino-4-methylbenzaldehyde (B3257773) using a reducing agent like tin(II) chloride. mdma.ch The resulting amine is then converted to a diazonium salt, which is subsequently hydrolyzed to form 3-hydroxy-4-methylbenzaldehyde. mdma.ch This key intermediate can then be selectively ethoxylated using an ethylating agent in the presence of a base, similar to the methods described previously. This step-wise approach ensures high regioselectivity.

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. tandfonline.com Precursors to this compound, such as 4-methylbenzaldehyde, are frequently used as substrates in various MCRs, highlighting their utility in generating molecular diversity.

Notable examples include the Biginelli and Hantzsch reactions. In these reactions, an aldehyde (like 4-methylbenzaldehyde), a β-ketoester, and a urea (B33335) or ammonia (B1221849) source react in the presence of a catalyst to produce dihydropyrimidinones (DHPMs) and dihydropyridines (DHPs), respectively. rsc.orgnih.gov These reactions can be performed using sustainable catalysts in green reaction media. rsc.orgnih.gov

Another significant MCR is the A³-coupling (Aldehyde-Alkyne-Amine), which produces propargylamines. scispace.com This reaction is often catalyzed by copper or iron salts and can be performed under solvent-free conditions. scispace.comcore.ac.uk

Table 2: Examples of Multicomponent Reactions with Aldehyde Precursors

| Reaction Type | Aldehyde | Other Reactants | Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| Biginelli | 4-Methylbenzaldehyde | Ethyl acetoacetate, Urea | Gluconic Acid Aqueous Solution | Water | Dihydropyrimidinone | rsc.org |

| Hantzsch | 4-Methylbenzaldehyde | Ethyl acetoacetate, Ammonium (B1175870) acetate | Gluconic Acid Aqueous Solution | Water | Dihydropyridine | rsc.org |

| Doebner | 4-Methylbenzaldehyde | Aniline, Sodium pyruvate | p-TSA | Water/Ethylene (B1197577) glycol | Quinoline-4-carboxylic acid | tandfonline.comtandfonline.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is critical for developing environmentally benign and economically viable processes. This involves the use of safer solvents, sustainable catalysts, and maximizing atom economy.

Solvent-Free and Aqueous-Phase Reaction Systems

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. The synthesis of this compound and related compounds has seen a shift towards aqueous-phase and solvent-free systems.

As previously mentioned, the phase transfer-catalyzed synthesis of 3-ethoxy-4-methoxybenzaldehyde is effectively carried out in water, which serves as a safe, non-toxic, and inexpensive solvent. google.comgoogle.com This approach not only simplifies the reaction setup but also facilitates product separation and reduces waste.

Solvent-free, or solid-state, reactions offer another green alternative. These reactions are often performed by grinding the reactants together, sometimes with a solid catalyst, which can lead to higher efficiency and reduced reaction times. rsc.org For instance, the Betti base synthesis, a type of Mannich reaction, can be carried out under solvent-free conditions by heating a mixture of a naphthol, an aldehyde, and an amine. nih.gov Similarly, aldol (B89426) condensations to form chalcones have been successfully performed using a mortar and pestle without any solvent. rsc.org These solvent-free methods demonstrate high atom economy and minimize waste. rsc.org

Sustainable Catalysis and Atom Economy Considerations

Sustainable catalysis focuses on using catalysts that are non-toxic, recyclable, and derived from renewable resources. In the context of MCRs involving aldehyde precursors, catalysts like gluconic acid aqueous solution (GAAS), which is derived from biomass, have been shown to be effective, safe, and recyclable. rsc.orgnih.gov The use of aqueous ammonia instead of an ammonium salt in the Hantzsch reaction further improves the atom economy of the process. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. MCRs are inherently atom-economical as they incorporate the majority of the reactant atoms into the final structure. tandfonline.com The synthesis of this compound via Williamson ether synthesis also exhibits good atom economy, with the main byproduct being a simple salt (e.g., sodium bromide).

The development of reusable heterogeneous catalysts is another cornerstone of sustainable synthesis. For example, silica-immobilized metal complexes have been developed for A³-coupling reactions, allowing for easy separation and reuse of the catalyst over multiple cycles without significant loss of activity. scispace.com

Waste Minimization Strategies in Synthetic Routes

The primary and most established route to this compound is through the Williamson ether synthesis. This involves the reaction of 3-hydroxy-4-methylbenzaldehyde with an ethylating agent, such as bromoethane or chloroethane, in the presence of a base. Green chemistry principles have been instrumental in refining this process to minimize environmental impact and waste.

A key strategy for waste reduction is the careful selection of solvents. Patents for analogous compounds, such as 3-ethoxy-4-methoxybenzaldehyde, demonstrate the successful use of water as the reaction solvent. google.com This represents a significant improvement over traditional, hazardous organic solvents like dimethylformamide (DMF), reducing both environmental impact and disposal costs. The use of water is facilitated by phase transfer catalysis (PTC), a powerful technique for carrying out reactions in heterogeneous systems. rasayanjournal.co.inresearch-advances.org

Phase transfer catalysts, typically quaternary ammonium or phosphonium (B103445) salts, transfer the reactive phenoxide ion from the aqueous phase into the organic phase (or a micro-environment where the water-insoluble ethylating agent is present), enabling the reaction to proceed efficiently. rasayanjournal.co.inresearch-advances.org This approach not only allows for the use of water as a green solvent but also enhances reaction rates under mild conditions, preventing the formation of byproducts. rasayanjournal.co.in

Further waste minimization is achieved through:

Use of Benign Reagents: Employing common and less hazardous bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in aqueous solutions is preferable to using highly reactive and moisture-sensitive reagents such as sodium hydride (NaH) in anhydrous solvents. google.comorgchemres.org

Energy Efficiency: Microwave-assisted Williamson synthesis has emerged as a green alternative that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. orgchemres.orgbenthamdirect.com

Simplified Workup: When the reaction is conducted in water, the often-crystalline ether product can precipitate upon formation and be easily isolated by simple filtration. google.com The primary inorganic byproduct, a simple salt like sodium bromide (NaBr), remains in the aqueous phase and is significantly easier to manage than complex organic waste streams.

Optimization of Reaction Parameters and Yield Enhancement Techniques

Achieving high yield and purity in the synthesis of this compound is critically dependent on the optimization of several reaction parameters. The SN2 mechanism of the Williamson ether synthesis is sensitive to factors such as the choice of base, catalyst, temperature, and reaction time. lscollege.ac.inmasterorganicchemistry.com

The synthesis begins with the deprotonation of 3-hydroxy-4-methylbenzaldehyde to form a more nucleophilic phenoxide ion. The choice and stoichiometry of the base are crucial. Strong bases like sodium hydroxide or milder ones like potassium carbonate are effective, with their optimal concentration influencing the reaction rate and preventing side reactions. google.com

Phase transfer catalysts are essential for yield enhancement in biphasic systems. The selection of the catalyst can have a notable impact on the outcome. Studies on similar syntheses show that catalysts like tetrabutylammonium bromide, benzyltriethylammonium chloride, and tetrabutylammonium fluoride can all facilitate the reaction to achieve yields upwards of 94-95%. google.com

Temperature and reaction time are interlinked parameters. For the synthesis of the related 3-ethoxy-4-methoxybenzaldehyde, reactions are typically maintained at a moderate temperature range of 0–60 °C for 3 to 6 hours to ensure complete conversion while minimizing potential side reactions, such as elimination from the alkylating agent. google.comlscollege.ac.in

The following table, based on data from analogous syntheses, illustrates how reaction parameters can be optimized to enhance yield.

| Starting Material | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Isovanillin | Sodium Hydroxide | Benzyltriethylammonium Chloride | Water | 25 | 4 | 94.8 | google.com |

| Isovanillin | Potassium Carbonate | Tetrabutylammonium Fluoride | Water | 25 | 4 | 95.1 | google.com |

| Phenols | Potassium Carbonate | None (Microwave) | Solvent-free | N/A (300W) | < 1 | High | orgchemres.orgbenthamdirect.com |

| 4-hydroxy-cinnamic acid | Potassium Hydroxide | Potassium Iodide | N/A | High | 24 | N/A | semanticscholar.org |

Flow Chemistry and Continuous Processing for Scalable Production

For the industrial-scale production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch manufacturing. nih.gov The Williamson ether synthesis is particularly amenable to adaptation in a continuous flow setup. researchgate.netsyrris.com

In a continuous flow process, streams of the reactants—a solution of 3-hydroxy-4-methylbenzaldehyde with a base, and the ethylating agent—are pumped into a static mixer before entering a heated reactor coil or tube. nih.gov The high surface-area-to-volume ratio of flow reactors allows for superior heat and mass transfer compared to large batch vessels. syrris.com This precise temperature control is critical for minimizing byproduct formation and ensuring consistent product quality.

The key benefits of applying flow chemistry to this synthesis include:

Enhanced Safety: By processing only small volumes of material at any given moment, flow chemistry mitigates the risks associated with handling potentially hazardous reagents and controlling exothermic reactions. nih.gov

Efficient Scalability: Increasing production volume is achieved by simply extending the operation time of the reactor, bypassing the complex and costly process of scaling up batch reactors. syrris.com

Accelerated Reactions: The efficiency of mixing and heat transfer in flow systems can significantly shorten required reaction times. nih.gov In some Williamson ether syntheses performed in flow, high yields have been achieved with residence times of mere minutes, a vast improvement over the hours required in batch processes. nih.gov

The development of a continuous flow process for this compound would represent a state-of-the-art manufacturing approach, aligning with modern standards for efficiency, safety, and sustainability.

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxy 4 Methylbenzaldehyde

Carbonyl Group Transformations and Functionalization

The aldehyde group is the most reactive site for nucleophilic attack and redox reactions, providing a gateway to a variety of functional group interconversions and carbon-carbon bond formations.

Nucleophilic Addition Reactions and Derivative Synthesis

The carbonyl carbon of 3-ethoxy-4-methylbenzaldehyde is electrophilic and susceptible to attack by various nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which is then protonated to yield the final product.

One of the fundamental nucleophilic addition reactions is the formation of cyanohydrins. In this reaction, a cyanide ion, typically from a source like potassium cyanide (KCN), attacks the carbonyl carbon. The resulting intermediate is then protonated to yield 2-(3-ethoxy-4-methylphenyl)-2-hydroxyacetonitrile. This transformation is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, offering a pathway for molecular elaboration.

Another important class of nucleophilic additions involves organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). For instance, the reaction of this compound with methylmagnesium bromide would yield 1-(3-ethoxy-4-methylphenyl)ethanol, a secondary alcohol. This reaction exemplifies the formation of a new carbon-carbon bond.

Furthermore, the aldehyde functionality readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. The synthesis of these imine derivatives is a common strategy in the preparation of various biologically active compounds and ligands.

Table 1: Examples of Nucleophilic Addition Reactions and Derivative Synthesis

| Nucleophile | Reagent(s) | Product | Product Class |

|---|---|---|---|

| Cyanide | KCN, H+ | 2-(3-ethoxy-4-methylphenyl)-2-hydroxyacetonitrile | Cyanohydrin |

| Methyl Grignard | CH3MgBr, H3O+ | 1-(3-ethoxy-4-methylphenyl)ethanol | Secondary Alcohol |

| Aniline | C6H5NH2, H+ | N-(3-ethoxy-4-methylbenzylidene)aniline | Imine (Schiff Base) |

Condensation Reactions with Carbonyl-Active Substrates

Condensation reactions are pivotal in constructing larger molecular frameworks from this compound. These reactions involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step.

The Knoevenagel condensation is a prominent example, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate. bhu.ac.in This reaction is typically catalyzed by a weak base. The product of the Knoevenagel condensation of this compound with malononitrile would be 2-(3-ethoxy-4-methylbenzylidene)malononitrile, an α,β-unsaturated dinitrile. bhu.ac.in These reactions are often rapid and high-yielding. bhu.ac.inniscpr.res.in

The Wittig reaction provides a versatile method for the synthesis of alkenes with a defined substitution pattern. udel.edu In this reaction, this compound would react with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane, to produce 1-ethoxy-2-methyl-4-vinylbenzene. A significant advantage of the Wittig reaction is that the position of the double bond is unambiguously determined. The reaction proceeds through a betaine or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. udel.eduwvu.edu

The Aldol (B89426) condensation can also occur, particularly in the presence of a suitable enolizable carbonyl compound and a base or acid catalyst. For instance, in a crossed Aldol condensation with acetone, this compound would react to form 4-(3-ethoxy-4-methylphenyl)but-3-en-2-one after dehydration. organic-chemistry.orglibretexts.org

Table 2: Condensation Reactions of this compound

| Reaction Name | Reactant(s) | Catalyst | Product |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile | Weak base (e.g., piperidine) | 2-(3-ethoxy-4-methylbenzylidene)malononitrile |

| Wittig Reaction | Methyltriphenylphosphonium bromide, strong base | - | 1-ethoxy-2-methyl-4-vinylbenzene |

| Aldol Condensation | Acetone | Base (e.g., NaOH) | 4-(3-ethoxy-4-methylphenyl)but-3-en-2-one |

Selective Oxidation and Reduction Chemistry of the Aldehyde Moiety

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the aromatic ring or the ether and alkyl substituents.

Oxidation of the aldehyde to the corresponding carboxylic acid, 3-ethoxy-4-methylbenzoic acid, can be achieved using a variety of oxidizing agents. A common and powerful oxidant for this transformation is potassium permanganate (B83412) (KMnO4). youtube.com The reaction is typically carried out under basic or acidic conditions. Other reagents that can effect this oxidation include Tollens' reagent ([Ag(NH3)2]+), which provides a qualitative test for aldehydes, and chromium-based oxidants like pyridinium chlorochromate (PCC), although PCC is more commonly used to stop the oxidation of primary alcohols at the aldehyde stage.

Reduction of the aldehyde group to a primary alcohol, (3-ethoxy-4-methylphenyl)methanol (B14019544), is readily accomplished using mild reducing agents. Sodium borohydride (B1222165) (NaBH4) is a particularly effective and selective reagent for this purpose, as it does not reduce other functional groups like esters or carboxylic acids. google.comnih.gov The reaction mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon. google.comnih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but NaBH4 is often preferred due to its greater safety and ease of handling. Catalytic hydrogenation, using H2 gas and a metal catalyst like palladium on carbon (Pd/C), is another effective method for this reduction.

Table 3: Oxidation and Reduction of this compound

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | 3-ethoxy-4-methylbenzoic acid |

| Reduction | Sodium borohydride (NaBH4) | (3-ethoxy-4-methylphenyl)methanol |

| Reduction | Catalytic Hydrogenation (H2, Pd/C) | (3-ethoxy-4-methylphenyl)methanol |

Aromatic Ring Reactivity and Substitution Chemistry

The aromatic ring of this compound is activated towards electrophilic attack due to the electron-donating nature of the ethoxy and methyl groups. The regioselectivity of these reactions is governed by the directing effects of these substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Both the ethoxy (-OEt) and methyl (-CH3) groups are activating substituents that direct incoming electrophiles to the ortho and para positions relative to themselves. In this compound, the positions ortho to the ethoxy group are C2 and C6, and the position para is C5. The positions ortho to the methyl group are C3 and C5, and the position para is C2. The aldehyde group (-CHO) is a deactivating group and a meta-director.

The combined directing effects of the ethoxy and methyl groups strongly favor electrophilic substitution at the positions that are activated by both. In this case, the C5 position is para to the ethoxy group and ortho to the methyl group, making it a highly activated and sterically accessible site for electrophilic attack. The C2 position is ortho to the ethoxy group and para to the methyl group, also representing an activated position. However, steric hindrance from the adjacent ethoxy group might slightly disfavor substitution at C2 compared to C5. The C6 position is ortho to the ethoxy group and meta to the methyl group, making it less activated than C2 and C5.

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, the major products are expected to be the 5-substituted and, to a lesser extent, the 2-substituted derivatives of this compound. For instance, bromination of similarly substituted benzaldehydes has been shown to occur at the position activated by the electron-donating groups. google.com

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO2+ | 5-Nitro-3-ethoxy-4-methylbenzaldehyde |

| Bromination | Br+ | 5-Bromo-3-ethoxy-4-methylbenzaldehyde |

| Friedel-Crafts Acylation | RCO+ | 5-Acyl-3-ethoxy-4-methylbenzaldehyde |

Directed Aromatic Functionalization Strategies

Beyond classical electrophilic aromatic substitution, more advanced strategies can be employed for the regioselective functionalization of the aromatic ring. Directed ortho-metalation (DoM) is a powerful technique that allows for the deprotonation of a position ortho to a directing metalating group (DMG), followed by quenching with an electrophile. semanticscholar.orgwikipedia.org

In the case of this compound, the ethoxy group can act as a DMG. Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, could potentially lead to the selective deprotonation of the C2 position, which is ortho to the ethoxy group. The resulting aryllithium intermediate could then be trapped with a variety of electrophiles (e.g., CO2, I2, aldehydes) to introduce a new substituent at this position with high regioselectivity. The aldehyde group itself can also be protected (e.g., as an acetal) to prevent its reaction with the organolithium reagent and to potentially act as a directing group.

This methodology provides a complementary approach to electrophilic aromatic substitution, allowing for the introduction of functional groups at positions that might not be accessible through classical methods.

Reactivity of the Ethoxy and Methyl Substituents

The chemical behavior of this compound is largely dictated by its three primary functional groups: the aldehyde, the ethoxy group, and the methyl group. While the aldehyde group is typically the most reactive site for nucleophilic addition, the ethoxy and methyl substituents also possess distinct reactivity profiles that can be exploited for chemical transformations.

The ethoxy group (–O–CH₂CH₃) is an ether linkage, which is generally stable and unreactive under many conditions, making ethers common choices as solvents for chemical reactions. masterorganicchemistry.com However, this C-O bond can be cleaved under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com

Ether Cleavage: The cleavage of the aryl-alkyl ether in this compound typically proceeds with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org The reaction mechanism involves two main steps:

Protonation: The ether oxygen is first protonated by the strong acid, converting the ethoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: A halide ion (e.g., I⁻ or Br⁻), acting as a nucleophile, then attacks the electrophilic carbon of the ethyl group. masterorganicchemistry.com Given that this is a primary carbon, the reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.comwikipedia.org

The Sₙ2 attack occurs at the less sterically hindered ethyl group rather than the sp²-hybridized carbon of the benzene (B151609) ring, which is resistant to Sₙ2 reactions. masterorganicchemistry.com The final products of this cleavage are 3-hydroxy-4-methylbenzaldehyde (B1330486) and a haloalkane (e.g., iodoethane or bromoethane). Aryl-alkyl ethers consistently yield a phenol (B47542) and an alkyl halide because the attack of a nucleophile on the aromatic ring carbon is unfavorable. libretexts.org

| Reactant | Reagent | Mechanism | Products |

| This compound | HBr or HI | Sₙ2 | 3-Hydroxy-4-methylbenzaldehyde and Bromoethane (B45996) or Iodoethane |

Re-etherification: The reverse reaction, forming the ether from 3-hydroxy-4-methylbenzaldehyde, is a classic example of the Williamson ether synthesis. masterorganicchemistry.comorganicchemistrytutor.com This method involves two steps:

Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a more nucleophilic phenoxide ion. gordon.edu

Substitution: The resulting phenoxide then acts as a nucleophile, attacking an ethyl halide (like bromoethane) in an Sₙ2 reaction to form the ether linkage. masterorganicchemistry.comorganic-synthesis.com

The methyl group attached to the benzene ring is at a benzylic position, which enhances its reactivity, particularly in radical reactions. ucalgary.ca

Benzylic Halogenation: The hydrogen atoms on the methyl group can be substituted with halogens (bromine or chlorine) under radical conditions. This reaction, often called the Wohl-Ziegler reaction, typically uses N-Bromosuccinimide (NBS) in the presence of a radical initiator (like benzoyl peroxide) or UV light. libretexts.orgscientificupdate.com The mechanism proceeds via a radical chain reaction: ucalgary.ca

Initiation: A small amount of bromine radical (Br•) is generated.

Propagation: The bromine radical abstracts a benzylic hydrogen from the methyl group to form HBr and a resonance-stabilized benzylic radical. This radical is particularly stable because the unpaired electron can be delocalized into the aromatic ring. youtube.com

Termination: The chain reaction is terminated by the combination of any two radical species.

This transformation converts the methyl group into a halomethyl group (e.g., –CH₂Br), which is a versatile intermediate for further nucleophilic substitution reactions.

Benzylic Oxidation: The methyl group can also be oxidized to various states, including an alcohol, aldehyde, or carboxylic acid. The specific product depends on the oxidizing agent and reaction conditions. For instance, strong oxidants like potassium permanganate (KMnO₄) or chromic acid can oxidize the methyl group completely to a carboxylic acid. However, more controlled oxidation to the aldehyde stage (forming 3-ethoxy-4-formylbenzaldehyde) can be challenging but may be achieved using specific reagents like o-iodoxybenzoic acid (IBX) or specialized catalytic systems involving TEMPO. organic-chemistry.org The oxidation of benzylic halides, formed from halogenation, to aldehydes is another viable pathway using reagents like pyridine N-oxide in the presence of silver oxide. nih.gov

| Reaction Type | Reagents | Intermediate | Product Functional Group |

| Benzylic Halogenation | NBS, Radical Initiator | Benzylic Radical | Halomethyl (-CH₂Br) |

| Benzylic Oxidation | Strong Oxidants (e.g., KMnO₄) | - | Carboxylic Acid (-COOH) |

| Benzylic Oxidation | Controlled Oxidants (e.g., IBX) | - | Aldehyde (-CHO) |

| Oxidation of Benzylic Halide | Pyridine N-oxide, Ag₂O | - | Aldehyde (-CHO) |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

Investigating the precise mechanism of the reactions involving this compound requires a combination of kinetic studies and spectroscopic analysis. ox.ac.uk These methods allow for the identification of intermediates, the determination of reaction rates, and the formulation of a detailed mechanistic pathway.

Spectroscopic Monitoring: Modern spectroscopic techniques are essential for real-time monitoring of chemical reactions. fiveable.meacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the progress of a reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the products. For example, in the benzylic bromination of this compound, the singlet signal of the methyl protons (–CH₃) would decrease, while a new signal for the bromomethyl protons (–CH₂Br) would appear at a different chemical shift.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving carbonyl groups. The strong C=O stretching frequency of the aldehyde group in this compound provides a distinct signal. If the aldehyde were to be reduced or oxidized, the change in this signal could be tracked to determine the reaction kinetics. fiveable.me

UV-Visible Spectroscopy: Changes in the electronic structure of the molecule, particularly the conjugated aromatic system, can be monitored using UV-Vis spectroscopy. As reactants are converted to products, the absorption spectrum may shift or change in intensity, which, according to the Beer-Lambert law, is proportional to the concentration of the absorbing species. fiveable.me This allows for a continuous and non-invasive way to measure reaction rates.

Computational Probing of Reaction Pathways and Transition States

Alongside experimental methods, computational chemistry provides powerful insights into reaction mechanisms. acs.org Using theoretical models like Density Functional Theory (DFT), it is possible to map out the entire potential energy surface of a reaction. rsc.orgnih.gov

This computational analysis allows for:

Visualization of Transition States: The transition state is a high-energy, short-lived configuration of atoms at the peak of the energy barrier between reactants and products. unacademy.commasterorganicchemistry.com Computational modeling can determine the precise geometry of this "activated complex," revealing which bonds are breaking and which are forming. britannica.com For the Sₙ2 cleavage of the ethoxy group, for example, a transition state would show a partial bond between the nucleophilic halide and the ethyl carbon, as well as a partial bond between that carbon and the leaving oxygen atom.

Mapping Reaction Pathways: For complex reactions, multiple pathways may be possible. Computational studies can explore different potential routes to identify the most energetically favorable mechanism, thus explaining observed product distributions and stereoselectivities. nih.gov DFT studies on related benzaldehyde (B42025) systems have successfully elucidated mechanisms for cycloadditions and Schiff base formations, demonstrating the utility of this approach. rsc.orgcanterbury.ac.uk

By combining experimental data from kinetic and spectroscopic analyses with the theoretical insights from computational modeling, a comprehensive and detailed understanding of the chemical reactivity of this compound can be achieved.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Ethoxy 4 Methylbenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. acs.org For 3-Ethoxy-4-methylbenzaldehyde, various NMR techniques are utilized to assign the specific chemical environment of each proton and carbon atom.

2D NMR Experiments (COSY, HSQC, HMBC) for Definitive Structural Assignment

While one-dimensional (1D) NMR spectra provide initial insights, two-dimensional (2D) NMR experiments are crucial for establishing definitive connectivity between atoms. ruc.dkyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions within the molecule. sdsu.eduprinceton.edu For this compound, a COSY spectrum would show correlations between the protons of the ethoxy group (the methyl and methylene (B1212753) protons) and between the aromatic protons on the benzene (B151609) ring. This helps to confirm the neighboring relationships between these protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduustc.edu.cn Each cross-peak in an HSQC spectrum indicates a carbon atom and the proton(s) attached to it. This allows for the unambiguous assignment of each protonated carbon in the molecule, such as the methyl and methylene carbons of the ethoxy group, the aromatic CH groups, and the methyl group attached to the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment is vital for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.eduustc.edu.cn For this compound, HMBC is instrumental in confirming the substitution pattern on the benzene ring. For instance, it would show correlations between the aldehydic proton and the aromatic carbons at positions 2 and 6, as well as the carbon at position 1. Similarly, correlations between the methylene protons of the ethoxy group and the aromatic carbon at position 3, and between the protons of the methyl group and the aromatic carbons at positions 3 and 5, would definitively establish the relative positions of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| Aldehyde CHO | 9.8-10.0 | ~191 | → C-1, C-2, C-6 |

| Aromatic H-2 | 7.3-7.5 | ~128 | → C-4, C-6, CHO |

| Aromatic H-5 | 7.2-7.4 | ~111 | → C-1, C-3, C-4, CH₃ |

| Aromatic H-6 | 7.6-7.8 | ~130 | → C-2, C-4, CHO |

| Ethoxy OCH₂ | 4.0-4.2 | ~64 | → C-3, Ethoxy CH₃ |

| Ethoxy CH₃ | 1.4-1.6 | ~15 | → Ethoxy OCH₂ |

| Ring CH₃ | 2.2-2.4 | ~16 | → C-3, C-4, C-5 |

Note: Predicted chemical shift values are approximate and can vary based on solvent and experimental conditions.

Solid-State NMR for Polymorphism and Intermolecular Interactions

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. nih.govnih.gov Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions provide insights into the local environment. emory.edu For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct ssNMR spectra due to variations in intermolecular packing and interactions, such as weak C-H···O hydrogen bonds. iucr.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra in the solid state. mdpi.com

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is used to study the rates of conformational exchange processes in molecules. utar.edu.myresearchgate.net In this compound, rotation around the C-O bond of the ethoxy group and the C-C bond connecting the aldehyde group to the benzene ring can be investigated. At low temperatures, the rotation may be slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the NMR spectrum with temperature, the energy barriers for these rotational processes can be determined. utar.edu.my

High-Resolution Mass Spectrometry (MS) and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. lcms.cznih.gov

Exact Mass Determination and Isotopic Pattern Verification

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision. acs.orgnorden.org For this compound (C₁₀H₁₂O₂), the calculated exact mass of the molecular ion [M]⁺ is 164.08373. HRMS can confirm this exact mass, which helps to determine the molecular formula. Furthermore, the isotopic pattern, resulting from the natural abundance of isotopes like ¹³C and ¹⁸O, can be compared with the theoretical pattern to further validate the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision-induced dissociation (CID). nih.govdokumen.pub The resulting fragment ions provide a fingerprint of the molecule's structure. For this compound, the fragmentation pattern would likely involve characteristic losses that help to confirm the presence and location of the functional groups.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 164 | 149 | 15 (•CH₃) | Loss of the methyl group from the ring. |

| 164 | 135 | 29 (•CHO) | Loss of the formyl radical. |

| 164 | 136 | 28 (C₂H₄) | Loss of ethylene (B1197577) from the ethoxy group (McLafferty rearrangement). |

| 164 | 119 | 45 (•OC₂H₅) | Loss of the ethoxy radical. |

| 135 | 107 | 28 (CO) | Loss of carbon monoxide from the acylium ion. |

The analysis of these fragmentation pathways, in conjunction with the data from advanced NMR techniques, provides a comprehensive and unambiguous structural elucidation of this compound. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of this compound. These methods measure the vibrational energies of the molecule's chemical bonds, which are unique and create a characteristic "fingerprint."

Computational Vibrational Analysis and Band Assignment

In modern chemical analysis, experimental vibrational spectra are often complemented by computational methods, such as Density Functional Theory (DFT), to achieve a more precise and complete assignment of vibrational bands. For a molecule like this compound, DFT calculations would be performed to optimize the molecular geometry and compute the vibrational frequencies and intensities. nih.govuc.pt These theoretical results provide a basis for assigning the experimentally observed IR and Raman bands to specific vibrational modes, such as stretching, bending, and torsional motions of the bonds.

Studies on analogous compounds, like 4-ethoxybenzaldehyde, have successfully used DFT calculations (e.g., with the PBE functional and 6-311G(d,p) basis set) to interpret their vibrational spectra obtained through techniques like Inelastic Neutron Scattering (INS), IR, and Raman spectroscopy. nih.gov This synergistic approach allows for a confident assignment of complex spectral features, including the torsional modes of the ethoxy and methyl groups, which can be challenging to assign from experimental data alone. nih.gov For this compound, a similar computational approach would be invaluable.

Table 1: Representative Vibrational Band Assignments for this compound (Hypothetical based on related compounds)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H (aromatic) stretch | 3100-3000 | Stretching of the carbon-hydrogen bonds on the benzene ring. researchgate.net |

| C-H (aldehyde) stretch | 2900-2800 | Characteristic stretching of the hydrogen-carbon bond of the aldehyde group. |

| C-H (aliphatic) stretch | 3000-2850 | Asymmetric and symmetric stretching of the C-H bonds in the ethoxy and methyl groups. researchgate.net |

| C=O (aldehyde) stretch | 1720-1680 | Strong, characteristic stretching of the carbonyl double bond. |

| C=C (aromatic) stretch | 1600-1450 | Stretching vibrations within the aromatic ring. |

| C-O (ether) stretch | 1300-1200 | Stretching of the C-O bonds of the ethoxy group. |

| C-H bend | 1450-1000 | In-plane and out-of-plane bending vibrations of the various C-H bonds. researchgate.net |

This table is illustrative. Actual values would be determined by experimental measurement and computational analysis.

Specialized Techniques for Surface and Interface Analysis

To investigate the behavior of this compound at surfaces and interfaces, specialized techniques are required. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique capable of detecting even single molecules adsorbed on nanostructured metal surfaces, typically gold or silver. internationaljournal.org.inmdpi.com

The SERS mechanism relies on two main contributions: an electromagnetic enhancement from the excitation of localized surface plasmons on the metallic nanostructure and a chemical enhancement involving charge-transfer between the molecule and the surface. researchgate.netthno.org This combined effect can amplify the Raman signal by many orders of magnitude. thno.org By analyzing the SERS spectrum, one can gain insights into the molecule's orientation, adsorption mechanism, and potential chemical transformations on the surface. For this compound, SERS could be employed to study its interaction with metallic nanoparticles, which is relevant for applications in catalysis and sensor development. qub.ac.uk

X-ray Crystallography for Crystalline State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unparalleled detail about molecular conformation, bond lengths, bond angles, and the packing of molecules within the crystal lattice. Although a crystal structure for this compound is not publicly documented, data from the closely related isomer, 4-Ethoxy-3-methoxybenzaldehyde, provides an excellent example of the insights that can be gained. iucr.org

Determination of Molecular Conformation and Stereochemistry

Table 2: Selected Crystallographic Data for the Analogous Compound 4-Ethoxy-3-methoxybenzaldehyde

| Parameter | Value | Reference |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P 2₁/c | iucr.org |

| a (Å) | 11.5314 | iucr.org |

| b (Å) | 8.7905 | iucr.org |

| c (Å) | 9.3363 | iucr.org |

| β (°) | 97.339 | iucr.org |

| V (ų) | 938.6 | iucr.org |

| Z | 4 | iucr.org |

Data from the crystal structure of the isomer 4-Ethoxy-3-methoxybenzaldehyde, CCDC reference 965471. iucr.org

Analysis of Crystal Packing and Intermolecular Interactions

Beyond individual molecular structure, X-ray crystallography elucidates how molecules arrange themselves in the solid state, known as crystal packing. This supramolecular architecture is governed by intermolecular interactions. In the crystal of 4-Ethoxy-3-methoxybenzaldehyde, there are no conventional strong hydrogen bonds. iucr.org Instead, the molecules are held together by a network of weak C–H···O interactions and van der Waals forces. iucr.org These interactions link adjacent molecules into sheets that are parallel to the (101) crystallographic plane. iucr.org A detailed crystallographic study of this compound would similarly map its intermolecular interactions, which are crucial for understanding its physical properties like melting point and solubility.

Table 3: Intermolecular Interactions in Crystalline 4-Ethoxy-3-methoxybenzaldehyde

| Interaction Type | Donor-H···Acceptor | Distance (Å) / Angle (°) | Description | Reference |

| C–H···O | C1–H1···O1 | H1···O1 = 2.67 Å; C1–H1···O1 = 157.3° | Connects the aldehyde group of one molecule to the carbonyl oxygen of another. | iucr.org |

| C–H···O | C10–H10B···O2 | H10B···O2 = 2.62 Å; C10–H10B···O2 = 156.4° | Connects the ethoxy group of one molecule to the methoxy (B1213986) oxygen of a neighbor. | iucr.org |

| van der Waals | N/A | N/A | General attractive forces contributing to crystal packing. | iucr.org |

Data from the crystal structure of the isomer 4-Ethoxy-3-methoxybenzaldehyde. iucr.org

Computational and Theoretical Chemistry Studies of 3 Ethoxy 4 Methylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electronic structure, molecular geometry, and energetic landscapes with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules the size of 3-Ethoxy-4-methylbenzaldehyde. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT provides a detailed picture of bond lengths, bond angles, and dihedral angles.

The resulting optimized geometry provides the foundation for calculating other important properties, such as the total energy, dipole moment, and the rotational constants of the molecule. These calculated parameters are crucial for interpreting experimental spectroscopic data and understanding the molecule's behavior in electric fields.

Table 1: Predicted Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(ring)-C(aldehyde) | 1.48 | ||

| C=O | 1.22 | ||

| C(ring)-O(ethoxy) | 1.36 | ||

| O(ethoxy)-C(ethyl) | 1.43 | ||

| C(ring)-C(methyl) | 1.51 | ||

| C(ring)-C(ring)-C(aldehyde) | 121.0 | ||

| C(ring)-C(aldehyde)=O | 124.5 | ||

| C(ring)-O(ethoxy)-C(ethyl) | 118.0 | ||

| C(ring)-C(ring)-O-C | |||

| O-C(ring)-C(ring)-C |

Note: The values in this table are hypothetical and represent typical values expected from DFT calculations based on similar molecules.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and accuracy compared to DFT for certain properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark values for electronic energies and intermolecular interaction energies.

For this compound, high-accuracy ab initio calculations could be used to refine the energy of the optimized geometry obtained from DFT. cdnsciencepub.com This is particularly important for generating a precise energy landscape, including the relative energies of different conformers and the energy barriers for rotation around single bonds, such as the C-O bond of the ethoxy group and the C-C bond of the aldehyde group. These calculations are critical for understanding the molecule's flexibility and the population of different conformational states at various temperatures.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the ethoxy group. The LUMO is likely to be centered on the electron-withdrawing aldehyde group, specifically the C=O double bond. The distribution of these orbitals provides a map of the most probable sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 4.23 |

Note: These values are hypothetical and are based on typical FMO analysis for substituted benzaldehydes.

A smaller HOMO-LUMO gap generally suggests higher reactivity. materialsciencejournal.org The calculated energies of these orbitals can be used to understand and predict the outcomes of various chemical reactions involving this compound.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that reveals conformational changes and interactions with the environment.

Exploration of Conformational Space in Solution and Gas Phase

MD simulations are particularly useful for exploring the conformational space of flexible molecules like this compound. The rotation of the ethoxy group and, to a lesser extent, the methyl and aldehyde groups, gives rise to multiple conformers. MD simulations can track the transitions between these conformers, providing insights into their relative populations and the energy barriers separating them.

Simulations can be performed in both the gas phase, to understand the intrinsic dynamics of the isolated molecule, and in solution, to see how the solvent influences its conformational preferences. The results of these simulations can be used to generate a comprehensive understanding of the molecule's flexibility and shape in different environments.

Solvent Effects on Molecular Properties and Interactions

The solvent can have a significant impact on the properties and behavior of a molecule. researchgate.net MD simulations explicitly including solvent molecules can model these effects realistically. For this compound, the polarity of the solvent is expected to influence its conformational equilibrium. In polar solvents, conformers with larger dipole moments may be stabilized.

Furthermore, MD simulations can be used to study specific intermolecular interactions between the solute and solvent molecules, such as hydrogen bonding between the aldehyde oxygen and protic solvent molecules. These simulations can also provide information on the solvation free energy, which is a key determinant of the molecule's solubility. The study of solvent effects is crucial for understanding reaction kinetics and mechanisms in solution. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers a powerful toolkit for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are instrumental in the structural elucidation of newly synthesized compounds and in understanding their electronic properties. Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing functionals like B3LYP with various basis sets (e.g., 6-311+G(d,p)) to achieve a balance between accuracy and computational cost. kbhgroup.in

The process begins with the optimization of the ground-state molecular geometry of this compound. This optimized structure represents the lowest energy conformation of the molecule and serves as the foundation for all subsequent property calculations.

Vibrational Spectroscopy (IR): Theoretical vibrational frequencies are calculated from the second derivative of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the vibrational modes of the molecule, which can be correlated with experimental Infrared (IR) and Raman spectra. It is standard practice to scale the calculated frequencies by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov For instance, a comparison between the computed and experimental IR spectrum of a related compound, (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, showed a clear blue shift in the theoretical spectrum, which was adjusted using a scaling factor for better alignment. nih.gov While specific experimental IR data for this compound is not readily available in public databases, predicted spectra would be compared against experimentally obtained data from techniques like ATR-IR spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR are predicted by calculating the magnetic shielding tensors for each nucleus in the optimized structure. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. The calculated shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts. For example, in the analysis of 4-methoxy-3-methylbenzaldehyde, a regioisomer of the title compound, ¹H-NMR peaks for the aldehyde proton are expected between δ 9.8–10.1 ppm, the methoxy (B1213986) group protons around δ 3.8–4.0 ppm, and the methyl group protons at δ 2.3–2.5 ppm. Similar predictions for this compound would be validated against experimental NMR data.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the UV-Vis absorption spectrum. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectrum helps in understanding the electronic structure and the nature of transitions (e.g., n→π, π→π). The experimental UV-Vis spectrum of a synthesized pyridazinone derivative, for instance, was recorded in methanol (B129727) and compared with TD-DFT calculations to interpret the electronic transitions. nih.gov

Validation with Experimental Data: The cornerstone of computational spectroscopy is the validation of theoretical predictions with experimental results. Any discrepancies between the calculated and experimental data can provide deeper insights into the molecular system, such as the influence of solvent effects, intermolecular interactions (like hydrogen bonding), or the presence of different conformers in the experimental sample. acs.orgacs.org For example, studies on 4-methoxybenzaldehyde (B44291) have used a combination of NMR, vibrational spectroscopy, and ab initio calculations to investigate the formation of C−H···O bonded dimers in the liquid phase. acs.org Such a combined approach would be invaluable for a thorough understanding of this compound.

Below is an interactive data table summarizing the types of spectroscopic data that would be computationally predicted and the corresponding experimental techniques for validation.

| Spectroscopic Parameter | Computational Method | Experimental Validation Technique |

| ¹H NMR Chemical Shifts | DFT/GIAO | ¹H Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR Chemical Shifts | DFT/GIAO | ¹³C Nuclear Magnetic Resonance Spectroscopy |

| Vibrational Frequencies | DFT (Frequency Analysis) | Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy |

| Electronic Transitions (λmax) | TD-DFT | Ultraviolet-Visible (UV-Vis) Spectroscopy |

| Mass-to-charge ratio | - | Mass Spectrometry (MS) |

Role of 3 Ethoxy 4 Methylbenzaldehyde As a Versatile Synthetic Building Block

Monomer and Component in Polymer and Materials Science:No research could be found describing the polymerization of 3-Ethoxy-4-methylbenzaldehyde or its integration into advanced materials.

Due to this critical lack of specific research findings, generating the requested article would require speculation and the incorrect attribution of data from other compounds. Therefore, in the interest of scientific accuracy, the article cannot be provided.

Contribution to Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the forces holding them together are non-covalent intermolecular interactions. nih.govuclouvain.benih.gov The structural features of this compound make it a candidate for participation in such assemblies. The aldehyde functional group, with its polarized carbonyl bond, can act as a hydrogen bond acceptor. This allows it to interact with suitable hydrogen bond donors, such as phenols, amides, or other protic species, to form defined supramolecular structures.

Furthermore, the aromatic ring of this compound can engage in π-π stacking interactions, another key non-covalent force in the formation of self-assembled systems. nih.gov The electron-donating nature of the ethoxy and methyl groups can influence the electron density of the aromatic ring, thereby modulating the strength and geometry of these stacking interactions.

While direct research on the self-assembly of this compound is limited, the behavior of analogous molecules provides insight into its potential. For instance, Schiff bases derived from substituted benzaldehydes are well-known to form liquid crystalline phases and other ordered assemblies. The formation of Schiff base complexes with metal ions can also lead to the creation of metallo-supramolecular architectures. The specific substitution pattern of this compound, with its moderately bulky ethoxy group and smaller methyl group, would be expected to influence the packing and dimensionality of such self-assembled structures.

Table 1: Potential Non-Covalent Interactions of this compound

| Interaction Type | Participating Functional Group(s) | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Aldehyde (acceptor) | Directional control in crystal engineering and formation of co-crystals. |

| π-π Stacking | Aromatic Ring | Stabilization of layered or columnar structures. |

| van der Waals Forces | Ethoxy and Methyl Groups | Influence on molecular packing and solubility. |

Strategic Integration in Multi-Step Synthesis Pathways

This compound serves as a valuable starting material or intermediate in multi-step organic synthesis, allowing for the introduction of a specific substitution pattern onto an aromatic ring. The aldehyde functionality is a versatile handle for a wide array of chemical transformations.

One of the most common applications of benzaldehyde (B42025) derivatives is in condensation reactions. For example, it can react with compounds containing active methylene (B1212753) groups in Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds. These products are themselves important intermediates for the synthesis of various heterocyclic compounds and other complex molecules.

The aldehyde group can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The resulting 3-ethoxy-4-methylbenzoic acid or (3-ethoxy-4-methylphenyl)methanol (B14019544) can then be utilized in subsequent esterification, amidation, or etherification reactions. Furthermore, the aldehyde can be converted into other functional groups such as oximes, hydrazones, or imines, each opening up different avenues for further synthetic elaboration. chemicalbook.com

While specific industrial applications of this compound are not widely documented, its structural similarity to key intermediates in the pharmaceutical and fragrance industries suggests its potential utility. For example, 3-ethoxy-4-methoxybenzaldehyde (B45797) is a known intermediate in the synthesis of the pharmaceutical apremilast. google.com It is plausible that this compound could be employed in analogous synthetic routes to create novel compounds with potential biological activity. The synthesis of 3-methoxy-4-methylbenzaldehyde (B1309371) has been reported, indicating that the synthesis of the title compound is feasible. mdma.ch

Table 2: Key Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type | Potential Applications |

| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated carbonyl | Synthesis of heterocycles, polymers |

| Oxidation | e.g., KMnO4, H2CrO4 | Carboxylic Acid | Precursor for esters, amides |

| Reduction | e.g., NaBH4, H2/catalyst | Primary Alcohol | Precursor for ethers, esters |

| Schiff Base Formation | Primary amine | Imine | Ligand synthesis, dynamic covalent chemistry |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene | Carbon-carbon bond formation |

Derivatization Strategies and Analogue Development from 3 Ethoxy 4 Methylbenzaldehyde

Systematic Modification of the Aldehyde Functionality

The aldehyde group is a versatile functional handle for a wide array of chemical transformations, allowing for its conversion into various other functional groups. These modifications can significantly alter the electronic and steric properties of the molecule, leading to new analogues with potentially different biological activities or chemical reactivities.

Key transformations of the aldehyde group include:

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This introduces a new acidic center to the molecule.

Reduction: Reduction of the aldehyde to a primary alcohol is typically achieved with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation removes the electrophilic carbonyl carbon and introduces a hydroxyl group capable of further reactions.

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form secondary or tertiary amines, respectively. This is a powerful method for introducing nitrogen-containing functionalities.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene. By reacting the aldehyde with a phosphorus ylide, a carbon-carbon double bond is formed, enabling the extension of the carbon skeleton.

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene (B1212753) compounds or the aldol (B89426) condensation, to form new carbon-carbon bonds and more complex structures. For instance, reaction with malononitrile (B47326) in the presence of a base would yield a dicyanovinyl derivative.

Table 1: Representative Derivatization Reactions of the Aldehyde Group This table presents hypothetical yet chemically plausible reactions based on the known reactivity of benzaldehydes.

| Starting Material | Reagents and Conditions | Product |

| 3-Ethoxy-4-methylbenzaldehyde | 1. KMnO₄, NaOH, H₂O, heat2. H₃O⁺ | 3-Ethoxy-4-methylbenzoic acid |

| This compound | NaBH₄, Methanol (B129727), 0 °C to rt | (3-Ethoxy-4-methylphenyl)methanol (B14019544) |

| This compound | Benzylamine, NaBH(OAc)₃, CH₂Cl₂ | N-Benzyl-1-(3-ethoxy-4-methylphenyl)methanamine |

| This compound | (Triphenylphosphoranylidene)acetone, Toluene, reflux | 4-(3-Ethoxy-4-methylphenyl)but-3-en-2-one |

| This compound | Malononitrile, Piperidine, Ethanol, reflux | 2-(3-Ethoxy-4-methylbenzylidene)malononitrile |

Chemical Transformations of the Ethoxy Group

The ethoxy group, an ether linkage, is generally stable. However, under specific conditions, it can be cleaved or modified.

Ether Cleavage: Cleavage of the ethyl ether to the corresponding phenol (B47542) can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This de-ethylation would unmask a phenolic hydroxyl group, which can then be used for further functionalization, such as esterification or re-alkylation with different alkyl groups.

Table 2: Chemical Transformation of the Ethoxy Group This table presents a hypothetical yet chemically plausible reaction based on the known reactivity of aryl ethers.

| Starting Material | Reagents and Conditions | Product |

| This compound | BBr₃, CH₂Cl₂, -78 °C to rt | 3-Hydroxy-4-methylbenzaldehyde (B1330486) |

Functionalization of the Methyl Group and Aromatic Ring through Directed Reactions

The methyl group and the aromatic ring itself present further opportunities for derivatization, often influenced by the directing effects of the existing substituents.

Methyl Group Functionalization: The benzylic protons of the methyl group are susceptible to radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This introduces a halogen that can be a leaving group for subsequent nucleophilic substitution reactions. Oxidation of the methyl group to a carboxylic acid is also possible under harsh conditions, though selective oxidation in the presence of the aldehyde can be challenging.

Aromatic Ring Substitution: The ethoxy and methyl groups are ortho-, para-directing activators for electrophilic aromatic substitution. The aldehyde group is a meta-directing deactivator. The positions open for substitution are C-2, C-5, and C-6. The outcome of electrophilic substitution will depend on the reaction conditions and the interplay of the electronic and steric effects of the substituents. Potential reactions include:

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, though the deactivating effect of the aldehyde group can make these reactions challenging.

Table 3: Representative Functionalization of the Methyl Group and Aromatic Ring This table presents hypothetical yet chemically plausible reactions based on known aromatic chemistry.

| Starting Material | Reagents and Conditions | Product |

| This compound | NBS, Benzoyl peroxide, CCl₄, reflux | 4-(Bromomethyl)-3-ethoxybenzaldehyde |

| This compound | HNO₃, H₂SO₄, 0 °C | 3-Ethoxy-4-methyl-5-nitrobenzaldehyde and other isomers |

| This compound | Br₂, FeBr₃, CH₂Cl₂ | 5-Bromo-3-ethoxy-4-methylbenzaldehyde and other isomers |

Exploration of Structure-Reactivity Relationships through Systematic Derivatization

For example, converting the aldehyde to an alcohol, an acid, or an amine will drastically change the molecule's polarity, hydrogen bonding capability, and basicity/acidity. These changes, in turn, will affect its solubility, melting point, and chromatographic behavior. Similarly, modifying the ethoxy group to a hydroxyl or a longer alkoxy chain will impact lipophilicity.

A systematic study could involve creating a matrix of derivatives where, for instance, the aldehyde is converted to a set of amides, and for each amide, the methyl group is functionalized. The reactivity of these new derivatives in further chemical transformations can then be studied to understand how the electronic and steric changes influence reaction outcomes.

Combinatorial and High-Throughput Synthesis of Derivative Libraries

The principles of combinatorial chemistry can be applied to this compound to rapidly generate large libraries of related compounds. This is particularly relevant for drug discovery and materials science, where a large number of compounds need to be screened for desired properties.

A combinatorial approach could involve:

Solid-Phase Synthesis: Attaching the this compound scaffold to a solid support, for example, through the aldehyde group (via a linker). This would allow for the use of excess reagents and simplified purification.

Parallel Synthesis: Performing a series of reactions in parallel in a multi-well plate format. For instance, the aldehyde could be reacted with a diverse set of amines for reductive amination, or the potential phenolic precursor (from ethoxy cleavage) could be reacted with a library of alkyl halides.

High-throughput screening methods can then be used to evaluate the synthesized libraries for biological activity or other desired properties. While specific high-throughput synthesis of this compound derivatives is not widely reported in the literature, the methodologies are well-established for similar substituted benzaldehydes.

Environmental Chemical Behavior of 3 Ethoxy 4 Methylbenzaldehyde

Photochemical and Chemical Degradation Pathways in Model Systems

The presence of the aldehyde functional group and the aromatic ring suggests that 3-Ethoxy-4-methylbenzaldehyde would be susceptible to photochemical reactions in the atmosphere. The primary atmospheric degradation pathway for many volatile organic compounds is reaction with hydroxyl radicals (•OH). For the structurally related compound, 3-Ethoxy-4-hydroxybenzaldehyde, the predicted atmospheric hydroxylation rate is 2.40 x 10⁻¹¹ cm³/molecule-sec epa.gov. This suggests that this compound is also likely to be reactive in the atmosphere, leading to its degradation.

In aquatic environments, both photochemical and microbial degradation processes are possible. The high water solubility of many aldehydes facilitates their presence in surface waters, where they can be subject to degradation mdpi.com. The specific products of these degradation pathways for this compound have not been characterized.

Stability and Transformation Kinetics in Controlled Environmental Conditions